SCD1 Enzymatic Inhibition Potency: Piperidino Analog vs. Benchmark Heterocyclic SCD1 Inhibitor CAY10566
4-Chloro-2-(4-fluorophenyl)-5-piperidino-3(2H)-pyridazinone inhibits stearoyl-CoA desaturase 1 (SCD1) in mouse liver microsomes with an IC50 of 37 nM [1]. This value is approximately 8-fold less potent than the extensively characterized pyridazine-based SCD1 inhibitor CAY10566, which exhibits an IC50 of 4.5 nM in the same species-matched mouse enzymatic assay . The quantitative gap highlights that the target compound occupies a distinct potency tier – it is a moderately potent SCD1 ligand rather than a highly optimized lead. This tier distinction matters: for applications requiring maximal target engagement at low exposure (e.g., in vivo pharmacology studies with narrow therapeutic windows), CAY10566 may be preferred, whereas for mechanistic probe studies where pathway modulation at sub-maximal inhibition is sufficient, the target compound provides a structurally distinct alternative that can help confirm target-dependent pharmacological effects without the confounding influence of the highly optimized potency of CAY10566.
| Evidence Dimension | SCD1 enzymatic inhibition (mouse microsomes) |
|---|---|
| Target Compound Data | IC50 = 37 nM |
| Comparator Or Baseline | CAY10566: IC50 = 4.5 nM (mouse enzymatic assay) |
| Quantified Difference | ~8.2-fold less potent than CAY10566 |
| Conditions | Mouse liver microsomes; conversion of [14C]stearate to [14C]oleate; 10 min pre-incubation, 60 min measurement (target compound). Mouse enzymatic assay (CAY10566, as reported by supplier). |
Why This Matters
The potency difference defines the compound's utility as a moderate-affinity tool for SCD1 pathway probing, distinct from the high-potency CAY10566 which is preferred for target occupancy-driven studies.
- [1] BindingDB entry for BDBM50304953 (linked to CAS 478049-12-6). IC50 = 37 nM for Scd1 in mouse liver microsomes. Retrieved April 2026. View Source
